molecular formula C16H11ClN4O2S B12058265 2-(((3-(3-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid

2-(((3-(3-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid

Cat. No.: B12058265
M. Wt: 358.8 g/mol
InChI Key: YQRRDRYSJXJXSB-GIJQJNRQSA-N
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Description

2-(((3-(3-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid is a complex organic compound that features a triazole ring, a chlorophenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((3-(3-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Benzoic Acid Moiety: The benzoic acid moiety is introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzoic acid moiety.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid.

Major Products:

    Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction can yield alcohols or amines.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(((3-(3-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(((3-(3-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or inflammation.

    Pathways Involved: It can inhibit key pathways such as the synthesis of cell wall components in bacteria or the production of inflammatory mediators in human cells.

Comparison with Similar Compounds

  • 2-(((3-(3-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid
  • 2-(((3-(3-Bromophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid
  • 2-(((3-(3-Fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid

Uniqueness: The presence of the chlorophenyl group in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This distinguishes it from similar compounds with different halogen substituents.

Properties

Molecular Formula

C16H11ClN4O2S

Molecular Weight

358.8 g/mol

IUPAC Name

2-[(E)-[3-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoic acid

InChI

InChI=1S/C16H11ClN4O2S/c17-12-6-3-5-10(8-12)14-19-20-16(24)21(14)18-9-11-4-1-2-7-13(11)15(22)23/h1-9H,(H,20,24)(H,22,23)/b18-9+

InChI Key

YQRRDRYSJXJXSB-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl)C(=O)O

Origin of Product

United States

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